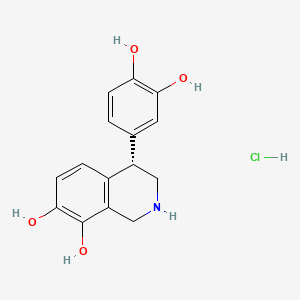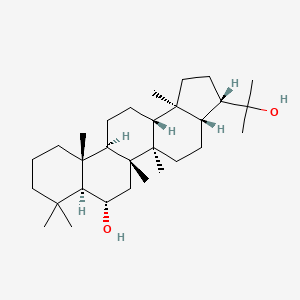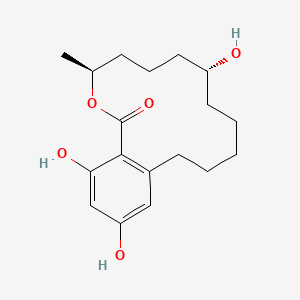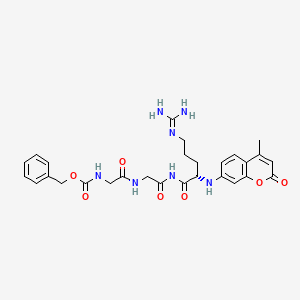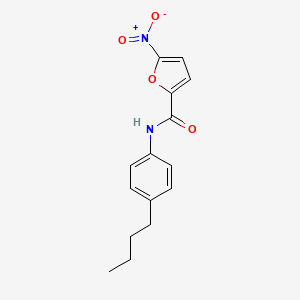
STING-IN-2
Übersicht
Beschreibung
C-170 ist ein niedermolekularer Inhibitor des Stimulators von Interferon-Genen (STING). Es ist bekannt für seine Fähigkeit, an STING zu binden, seine Palmitoylierung zu hemmen und die Rekrutierung und Phosphorylierung der TANK-bindenden Kinase 1 (TBK1) zu verhindern. Diese Verbindung reduziert selektiv die durch STING vermittelte Interferon-beta-Reporteraktivität von Mensch und Maus .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von C-170 umfasst mehrere Schritte, darunter die Herstellung der Grundstruktur und die anschließende Funktionalisierung. Die wichtigsten Schritte umfassen:
Bildung der Grundstruktur: Die Grundstruktur von C-170 wird durch eine Reihe von Reaktionen mit aromatischen Verbindungen und Nitrierung synthetisiert.
Funktionalisierung: Die Grundstruktur wird dann durch Einführung verschiedener Substituenten funktionalisiert, um die gewünschten chemischen Eigenschaften zu erzielen.
Industrielle Produktionsmethoden
Die industrielle Produktion von C-170 beinhaltet die Skalierung des Labor-Syntheseprozesses. Dazu gehört die Optimierung der Reaktionsbedingungen, wie Temperatur, Druck und Lösungsmittelwahl, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess beinhaltet auch Reinigungsschritte, wie Kristallisation und Chromatographie, um das Endprodukt mit den erforderlichen Spezifikationen zu erhalten .
Wissenschaftliche Forschungsanwendungen
C-170 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Werkzeugverbindung verwendet, um den STING-Signalweg und seine Rolle bei der Immunantwort zu untersuchen.
Biologie: Wird in der Forschung eingesetzt, um die molekularen Mechanismen der durch STING vermittelten Signalübertragung zu verstehen.
Medizin: Wird untersucht wegen seiner potenziellen therapeutischen Anwendung bei der Behandlung von Krankheiten, die mit dem Immunsystem zusammenhängen, wie Autoimmunerkrankungen und Krebs.
Industrie: Wird bei der Entwicklung neuer Medikamente und Therapeutika eingesetzt, die auf den STING-Signalweg abzielen
Wirkmechanismus
C-170 übt seine Wirkung aus, indem es an das STING-Protein bindet, seine Palmitoylierung hemmt und die Rekrutierung und Phosphorylierung der TANK-bindenden Kinase 1 (TBK1) verhindert. Diese Hemmung führt zu einer Verringerung der Aktivierung des Interferon-Regulationsfaktors 3 (IRF3) und der anschließenden Produktion von Interferon-beta. Die beteiligten molekularen Ziele und Signalwege umfassen die STING-TBK1-IRF3-Signalkaskade .
Wirkmechanismus
Target of Action
The primary target of STING-IN-2 is the Stimulator of Interferon Genes (STING) protein. STING, encoded by the transmembrane protein STING1 (also known as TMEM173), plays a critical role in innate immunity against various infections . When activated, STING triggers a multifaceted immune response, including the induction of interferons (IFNs) and the activation of dendritic cells (DCs), cytotoxic T cells, and natural killer (NK) cells . Essentially, STING acts as a sentinel, detecting cytosolic nucleic acids (such as DNA) as danger signals.
Mode of Action
This compound interacts with STING through a yet-to-be-fully-elucidated mechanism. At the initial stage of the STING pathway, the cyclic guanosine monophosphate-adenosine monophosphate (cGAMP) synthase (cGAS) enzyme senses cytosolic nucleic acids, leading to the activation of STING-dependent IFN immune responses . This activation likely involves conformational changes in STING, which then triggers downstream signaling events.
Biochemical Pathways
Upon activation, this compound stimulates a cascade of events. It promotes the maturation and migration of dendritic cells, primes cytotoxic T cells, and enhances natural killer cell responses . These pathways collectively contribute to the immune system’s ability to combat infections, including those caused by severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2).
Result of Action
The molecular and cellular effects of this compound’s action include the activation of immune cells, particularly cytotoxic T cells. By enhancing immune responses, it may contribute to controlling viral infections and potentially serve as an antiviral vaccine adjuvant .
Action Environment
Environmental factors can influence this compound’s efficacy and stability Factors such as pH, temperature, and the presence of other molecules may impact its activity
: Rezabakhsh, A., Sadaie, M. R., Ala, A., Roosta, Y., Habtemariam, S., Sahebnasagh, A., & Khezri, M. R. (2024). STING agonists as promising vaccine adjuvants to boost immunogenicity against SARS-related coronavirus derived infection: possible role of autophagy. Cell Communication and Signaling, 22, 305. DOI:10.1186/s12964-024-01680-0
Biochemische Analyse
Biochemical Properties
N-(4-butylphenyl)-5-nitro-2-furancarboxamide interacts with the STING protein, an endoplasmic reticulum-anchored adaptor of the innate immunity best known to trigger pro-inflammatory cytokine expression in response to pathogen . The compound efficiently inhibits both mouse STING (mmSTING) and human STING (hsSTING) .
Cellular Effects
N-(4-butylphenyl)-5-nitro-2-furancarboxamide has been shown to have effects on various types of cells and cellular processes. For instance, it has been found to decrease the IFNB1 and TNF mRNA levels, and also reduces the p-TBK1 levels . It has also been shown to have effects on cell survival and increases sensitivity to genotoxic treatment in a panel of breast cancer cell lines .
Molecular Mechanism
The molecular mechanism of action of N-(4-butylphenyl)-5-nitro-2-furancarboxamide involves its interaction with the STING protein. The STING pathway is a key adaptor protein of the innate immune response to cytosolic DNA . Upon binding to DNA, cGAS utilizes GTP and ATP as substrates to synthesize the second messenger cyclic GMP-AMP (cGAMP) . Acting as a second messenger, cGAMP binds to the ER-associated adaptor protein STING .
Temporal Effects in Laboratory Settings
The effects of STING pathway activation, which N-(4-butylphenyl)-5-nitro-2-furancarboxamide inhibits, have been studied extensively .
Dosage Effects in Animal Models
Studies have shown that STING agonists, which N-(4-butylphenyl)-5-nitro-2-furancarboxamide inhibits, have shown efficacy in animal models for SARS-CoV-2 virus infection .
Metabolic Pathways
The cGAS–STING pathway, which N-(4-butylphenyl)-5-nitro-2-furancarboxamide inhibits, has a major impact on lipid metabolism .
Transport and Distribution
Studies have shown that STING protein, which N-(4-butylphenyl)-5-nitro-2-furancarboxamide inhibits, is transported from the ER to perinuclear vesicles containing transcription factors .
Subcellular Localization
Studies have shown that STING protein, which N-(4-butylphenyl)-5-nitro-2-furancarboxamide inhibits, is mainly localized on the endoplasmic reticulum .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of C-170 involves several steps, including the preparation of the core structure and subsequent functionalization. The key steps include:
Formation of the Core Structure: The core structure of C-170 is synthesized through a series of reactions involving aromatic compounds and nitration.
Functionalization: The core structure is then functionalized by introducing various substituents to achieve the desired chemical properties.
Industrial Production Methods
Industrial production of C-170 involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The process also involves purification steps, such as crystallization and chromatography, to obtain the final product with the required specifications .
Analyse Chemischer Reaktionen
Arten von Reaktionen
C-170 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: C-170 kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können verwendet werden, um die in C-170 vorhandenen funktionellen Gruppen zu modifizieren.
Substitution: C-170 kann Substitutionsreaktionen eingehen, bei denen ein oder mehrere Substituenten durch andere funktionelle Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Substitutionsreaktionen beinhalten häufig Reagenzien wie Halogene und Nukleophile unter kontrollierten Bedingungen.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann beispielsweise die Oxidation verschiedene oxidierte Derivate ergeben, während Substitutionsreaktionen eine Reihe von substituierten Verbindungen erzeugen können .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
C-171: Ein weiterer STING-Inhibitor mit einem ähnlichen Wirkmechanismus.
C-176: Eine Verbindung, die ebenfalls den STING-Signalweg angreift, jedoch mit unterschiedlichen chemischen Eigenschaften.
H-151: Ein STING-Inhibitor mit unterschiedlichen strukturellen Merkmalen im Vergleich zu C-170.
Einzigartigkeit von C-170
C-170 ist einzigartig aufgrund seiner spezifischen Bindungsaffinität und Selektivität für das STING-Protein. Es hemmt sowohl menschliches als auch murines STING effizient durch die gleiche kovalente Modifikation, was es zu einem wertvollen Werkzeug für die Untersuchung der durch STING vermittelten Signalübertragung und ihres therapeutischen Potenzials macht .
Eigenschaften
IUPAC Name |
N-(4-butylphenyl)-5-nitrofuran-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c1-2-3-4-11-5-7-12(8-6-11)16-15(18)13-9-10-14(21-13)17(19)20/h5-10H,2-4H2,1H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMVOHFICEFYHMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2=CC=C(O2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


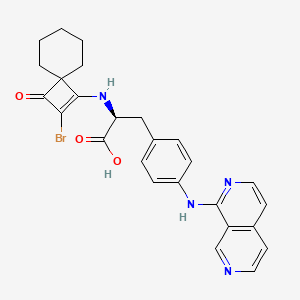
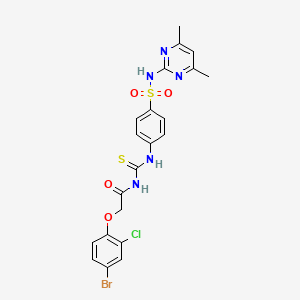


![3-cyano-N-[(2S)-2-(3,4-dichlorophenyl)-4-[4-[2-[(S)-methylsulfinyl]phenyl]piperidin-1-yl]butyl]-N-methylnaphthalene-1-carboxamide](/img/structure/B1682412.png)
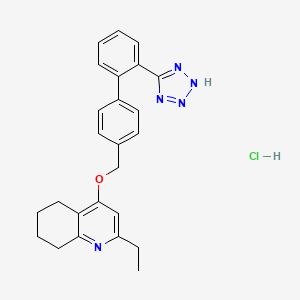


![7-Chloro-4-hydroxy-2-(4-methoxy-2-methylphenyl)-1,2,5,10-tetrahydropyridazino[4,5-b]quinoline-1,10-dione](/img/structure/B1682416.png)
